molecular formula C10H7Cl2NO2 B5645410 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione CAS No. 37010-38-1

1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B5645410
CAS No.: 37010-38-1
M. Wt: 244.07 g/mol
InChI Key: BDLQNSYLACBVDC-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative substituted with a 2,5-dichlorophenyl group. The dichlorophenyl substituent confers enhanced lipophilicity and electronic effects, influencing biological activity and chemical reactivity. Applications of such compounds span pharmaceuticals (e.g., anticonvulsants, antimicrobials) and chemical synthesis (e.g., sulfenylation reagents) .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLQNSYLACBVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958184
Record name 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37010-38-1
Record name 2,5-Pyrrolidinedione, 1-(2,5-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037010381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2,5-dichlorobenzoyl chloride with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenyl-Substituted Pyrrolidine-2,5-diones

Substituent position significantly impacts physicochemical and biological properties:

Compound Name Substituent Position Molecular Formula Key Properties/Applications Reference
1-(2,5-Dichlorophenyl)pyrrolidine-2,5-dione 2,5-dichlorophenyl C₁₀H₇Cl₂NO₂ Not explicitly detailed; inferred structural analog -
1-(2,4-Dichlorophenyl)pyrrolidine-2,5-dione 2,4-dichlorophenyl C₁₀H₇Cl₂NO₂ Molecular weight: 244.07; physico-chemical data available
1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione 5-chloro-2-hydroxyphenyl C₁₀H₈ClNO₃ Molecular weight: 225.63; potential for hydrogen bonding
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione 2-(2-chlorophenyl)-2-oxoethyl C₁₂H₁₀ClNO₃ Molecular weight: 251.67; synthetic intermediate

Key Observations :

  • Hydroxyl groups (e.g., 5-chloro-2-hydroxyphenyl derivative) introduce hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Functionalized Pyrrolidine-2,5-diones with Heterocyclic Moieties

Pyridine, thiophene, or indole substitutions modulate biological activity:

Compound Name Substituent Biological Activity Reference
1-(3-Morpholinopropyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione Thiophene + morpholine Anticonvulsant (ED₅₀ < reference drugs)
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione Bromophenyloxy + acetylphenyl GABA-transaminase inhibition (IC₅₀ = 100.5 µM)
1-(2-Chlorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione Indole + chlorophenyl Structural complexity for receptor targeting

Key Observations :

  • Thiophene and indole moieties enhance anticonvulsant and receptor-binding profiles via π-π interactions .
  • Electronegative substituents (e.g., bromo, acetyl) improve enzyme inhibition but may increase toxicity .

Pharmacological and Functional Comparisons

Anticonvulsant Activity

This compound derivatives are understudied, but related compounds show promise:

  • Compound 4 (thiophene-substituted): Exhibited higher anticonvulsant potency (ED₅₀ = 38.2 mg/kg) than valproic acid (ED₅₀ = 270 mg/kg) in rodent models. Mechanistically, it inhibits voltage-gated sodium and calcium channels .
  • Michael Adducts (e.g., 1-(4-acetylphenyl)-3-(4-bromophenyloxy) derivative): Showed GABA-transaminase inhibition (IC₅₀ = 100.5 µM), comparable to vigabatrin, a clinical anticonvulsant .

Antimicrobial Activity

Mannich bases of pyrrolidine-2,5-dione demonstrate moderate activity:

  • 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Inhibited Escherichia coli and Aspergillus fumigatus at MIC values of 32–64 µg/mL, outperforming penicillin in fungal assays .

Chemical Reactivity

  • Sulfenylation Reagents: 1-(Organothio)pyrrolidine-2,5-diones enable efficient sulfenylation of pyrazolones and 4-hydroxycoumarins under mild conditions .
  • Synthetic Versatility : Palladium-catalyzed couplings (e.g., phenylboronic acid additions) yield functionalized derivatives (e.g., 7a/7b) in high yields (82%) .

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